molecular formula C20H16FN3O2S B11178877 1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11178877
M. Wt: 381.4 g/mol
InChI Key: NWJJEFBJZDXLRU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazolyl group, and a pyrrolidine ring.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolidine Ring: This step typically involves the cyclization of a suitable precursor, such as a substituted amine, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Formation of the Thiazolyl Group: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the fluorophenyl, thiazolyl, and pyrrolidine moieties together using a suitable coupling reagent, such as a carbodiimide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acid and amine products.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(4-bromophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: This compound has a bromine atom instead of a fluorine atom, which can also affect its reactivity and biological activity.

    1-(4-methylphenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H16FN3O2S/c21-15-6-8-16(9-7-15)24-11-14(10-18(24)25)19(26)23-20-22-17(12-27-20)13-4-2-1-3-5-13/h1-9,12,14H,10-11H2,(H,22,23,26)

InChI Key

NWJJEFBJZDXLRU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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